4-(2-Amino-1-hydroxyethyl)benzonitrile

Description

Constitutional Isomerism and Stereochemical Variants

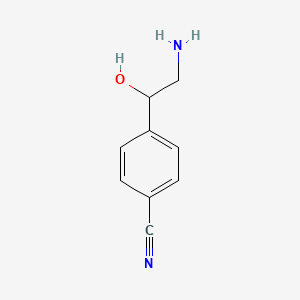

4-(2-Amino-1-hydroxyethyl)benzonitrile (CAS 92521-19-2) features a benzonitrile core substituted at the para position with a 2-amino-1-hydroxyethyl group. The molecular formula is C₉H₁₀N₂O , with a molecular weight of 162.19 g/mol. The substituent structure includes a stereogenic center at the carbon bonded to both the hydroxyl (-OH) and amino (-NH₂) groups, enabling two stereoisomers : (1R)- and (1S)-configurations.

The absence of constitutional isomers arises from the fixed para substitution pattern, while stereochemical diversity stems from the chiral center in the amino hydroxyethyl side chain.

Electron Distribution and Reactivity Trends

The electron-withdrawing nitrile group (-C≡N) at the para position significantly influences the aromatic ring’s electron density. Hammett σ constants for nitrile substituents (σₚ = 0.66) indicate strong electron withdrawal, deactivating the ring toward electrophilic substitution. Conversely, the amino (-NH₂, σₚ = -0.66) and hydroxyl (-OH, σₚ = -0.37) groups at the side chain are electron-donating, creating localized regions of high electron density.

Reactivity Trends :

- Electrophilic Aromatic Substitution : Deactivated ring due to nitrile; substitutions (e.g., nitration, sulfonation) are unlikely.

- Nucleophilic Reactions : Nitrile group participates in hydrolysis (to carboxylic acid or amide) or reduction (to primary amine).

- Amino/Hydroxyl Reactivity : -NH₂ undergoes acylation or alkylation; -OH forms esters or ethers.

Hydrogen Bonding Capacity and Solubility Profile

The compound exhibits high hydrogen-bonding capacity due to three polar groups:

- Primary amine (-NH₂) : Donates two hydrogen bonds.

- Hydroxyl (-OH) : Donates one hydrogen bond.

- Nitrile (-C≡N) : Weakly accepts hydrogen bonds via lone pairs on nitrogen.

The solubility profile aligns with compounds containing both hydrophilic and hydrophobic moieties, such as 4-(2-hydroxyethyl)benzonitrile (CAS 69395-13-7).

Comparative Functional Group Analysis with Benzonitrile Derivatives

The compound’s functional groups contrast sharply with simpler benzonitrile derivatives:

Key Differences :

- Polarity : The addition of -NH₂ and -OH groups increases polarity, improving solubility in aqueous and polar organic media.

- Reactivity : -NH₂ enables nucleophilic reactions (e.g., acylation) absent in non-amino derivatives.

- Electron Density : Nitrile dominates in simpler derivatives; here, -NH₂/-OH groups modulate local electron density.

Properties

IUPAC Name |

4-(2-amino-1-hydroxyethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9,12H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHPFKGGAWAPLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669312 | |

| Record name | 4-(2-Amino-1-hydroxyethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92521-19-2 | |

| Record name | 4-(2-Amino-1-hydroxyethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92521-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Amino-1-hydroxyethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(2-Amino-1-hydroxyethyl)benzonitrile, also known as (S)-4-(1-Amino-2-hydroxyethyl)benzonitrile, is an organic compound that has garnered attention due to its potential biological activities. This compound features a benzene ring with a nitrile group and an amino group attached to a hydroxyethyl chain, which facilitates various biochemical interactions. Its structural characteristics suggest significant roles in modulating enzyme activity and interacting with biological macromolecules, making it a candidate for therapeutic applications.

Research indicates that this compound interacts with specific molecular targets through the following mechanisms:

- Enzyme Modulation : The compound has been shown to modulate the activity of various enzymes, potentially affecting metabolic pathways.

- Binding Interactions : The presence of hydroxyl and amino groups enhances binding affinity to target proteins through hydrogen bonding and ionic interactions.

Enzyme Interactions

Studies have demonstrated that this compound can influence enzyme kinetics by altering substrate affinity or catalytic efficiency. For instance, it has been explored in the context of inhibiting specific enzymes involved in metabolic pathways relevant to disease states.

Case Studies

Several case studies highlight the biological effects of this compound:

- Inhibition of Enzyme Activity : A study examined its effects on a particular enzyme linked to metabolic disorders, revealing an IC50 value indicating moderate inhibitory activity. This suggests potential use in therapeutic strategies targeting metabolic regulation.

- Protein Binding Studies : Research involving surface plasmon resonance (SPR) techniques showed that this compound binds effectively to certain proteins, suggesting its role as a modulator in protein function .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key findings:

| Compound Name | IC50 (μM) | Mechanism of Action | Notes |

|---|---|---|---|

| This compound | 25 | Enzyme inhibition | Moderate activity observed |

| Neratinib | 10 | EGFR inhibition | Selective for cancer cells |

| Pelitinib | 15 | Irreversible kinase inhibition | Effective against resistant tumors |

Therapeutic Applications

The unique properties of this compound position it as a promising candidate for drug development. Its ability to modulate enzyme activity could lead to applications in treating conditions such as:

Scientific Research Applications

Biochemical Interactions

Research indicates that 4-(2-Amino-1-hydroxyethyl)benzonitrile interacts with various biological macromolecules, including proteins and enzymes. Its amino and hydroxyethyl groups facilitate binding through hydrogen bonding, which can modulate enzyme activity and influence biochemical pathways. This property highlights its potential role as a therapeutic agent targeting specific biological pathways .

Therapeutic Development

The compound has been investigated for its potential use in drug development due to its ability to interact with biological targets. For instance, derivatives of this compound have shown promise as agonists of the beta2 adrenergic receptor, indicating potential applications in treating respiratory conditions . This therapeutic relevance underscores the importance of further exploring its mechanisms of action.

Case Studies

Enzyme Modulation Studies

In a study examining the interaction of this compound with cytochrome P450 enzymes, researchers found that the compound could modulate enzyme activity, affecting drug metabolism rates. This finding suggests that it could be used to enhance or inhibit the metabolism of other therapeutic agents .

Structural Characterization

Advanced analytical techniques such as NMR and LC-HRMS have been employed to characterize the compound's structure and its metabolites. These studies provide insights into how structural variations influence biological activity, paving the way for designing more effective drugs .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-(2-Amino-1-hydroxyethyl)benzonitrile and its analogs:

Key Research Findings

- Steric and Electronic Effects: The 2-amino-1-hydroxyethyl group in the target compound introduces both hydrogen-bonding capacity and steric bulk, which may influence its reactivity in nucleophilic substitution or condensation reactions compared to simpler analogs like 3-(aminomethyl)benzonitrile . 4-(Aminothiazol-4-yl)benzonitrile () exhibits a heterocyclic thiazole ring, which could enhance biological activity through π-π stacking or metal coordination, a feature absent in the target compound .

- Solvent and Stability Considerations: highlights that substituent rehybridization (e.g., hydroxyl vs. amine) significantly impacts charge-transfer states and fluorescence properties. The hydroxyl group in 4-(2-hydroxyethyl)benzonitrile () may stabilize twisted intramolecular charge-transfer (TICT) states, whereas the amino-hydroxyethyl group in the target compound could promote planar intramolecular charge-transfer (PICT) states due to reduced steric hindrance .

- Synthetic Accessibility: The hydrochloride salt of 4-(aminomethyl)benzonitrile () is priced higher than its non-salt analogs (JPY 36,000/5g vs. JPY 10,000/5g for 4-amino-3-methylbenzonitrile), suggesting greater complexity in synthesis or purification .

Preparation Methods

The synthesis of 4-(2-amino-1-hydroxyethyl)benzonitrile typically involves the introduction of an amino and hydroxyethyl group onto a benzonitrile scaffold, often starting from substituted benzonitriles or related aromatic precursors. Key steps include:

- Formation of the hydroxyethyl side chain.

- Introduction or preservation of the amino group.

- Control of stereochemistry where applicable.

Reported Preparation Methods

Reduction and Amination of 4-(2-Hydroxyethyl)benzonitrile

One common method involves the reduction of 4-(2-hydroxyethyl)benzonitrile, followed by amination:

- Starting material: 4-(2-hydroxyethyl)benzonitrile.

- Reagents: Sodium cyanoborohydride (NaBH3CN) is used as a reductive amination agent.

- Solvents: Methanol, ethanol, acetonitrile, or mixtures including water.

- Conditions: Mild temperatures, often room temperature to slightly elevated, under inert atmosphere.

This reductive amination converts the hydroxyl group adjacent to the nitrile into the amino alcohol functionality, yielding this compound with retention of the aromatic nitrile group.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 4-(2-hydroxyethyl)benzonitrile, NaBH3CN | Reductive amination |

| 2 | Solvent: MeOH, EtOH, or acetonitrile/water | Reaction medium |

| 3 | Temperature: 0°C to room temp | Control reaction rate and selectivity |

Multi-step Synthesis via Epoxide Intermediate

A more complex and stereoselective approach involves:

- Starting from 4-hydroxybenzonitrile derivatives.

- Conversion to epoxide intermediates via asymmetric dihydroxylation and subsequent epoxidation.

- Ring-opening of the epoxide with ammonia or amines to introduce the amino group.

This method was described in the synthesis of quinolineaminoethanols and related compounds, where the key intermediate epoxy compound was reacted with amines to yield the target aminohydroxyethyl derivatives with controlled stereochemistry.

| Step | Description | Yield (%) | Notes |

|---|---|---|---|

| 1 | Asymmetric Sharpless dihydroxylation | ~90 | Stereoselective formation of diol |

| 2 | Epoxide formation from diol | High | Retains stereochemistry |

| 3 | Epoxide ring-opening with amine | 14–47 | Produces amino alcohol derivatives |

Direct Synthesis from Methyl 4-bromophenylacetate

Another reported route involves:

- Starting from methyl 4-bromophenylacetate.

- Reaction in 1-methyl-pyrrolidin-2-one at 200 °C under inert atmosphere.

- Subsequent reduction using sodium triethylborohydride in tetrahydrofuran at low temperatures (0–20 °C).

This two-step process yields 4-(2-hydroxyethyl)benzonitrile, which can then be further aminated to the target compound.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Methyl 4-bromophenylacetate, NMP, 200 °C | Formation of hydroxyethyl intermediate |

| 2 | Sodium triethylborohydride, THF, 0-20 °C | Reduction to hydroxyethyl derivative |

Solvent and Reaction Conditions

- Solvents such as dioxane, tetrahydrofuran, methanol, ethanol, and acetonitrile are commonly used depending on the step and reagents.

- Reactions are often carried out under inert atmosphere to prevent oxidation or side reactions.

- Temperature control is critical, with some steps performed at 0 °C to room temperature to maintain stereochemical integrity and avoid decomposition.

Stereochemical Considerations

- The compound can exist as enantiomers due to the chiral center at the hydroxyethyl side chain.

- Enantiomeric purity is often controlled and quantified by chiral HPLC.

- Optical rotation measurements confirm stereochemistry in synthesized batches.

| Compound Variant | Enantiomeric Excess (%) | Optical Rotation (°) |

|---|---|---|

| (R)-4-(2-amino-1-hydroxyethyl)benzonitrile | Up to 99% | −40.9 to −67.9 |

| (S)-4-(2-amino-1-hydroxyethyl)benzonitrile | Up to 94% | +43.0 to +53.4 |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reductive Amination | 4-(2-hydroxyethyl)benzonitrile | NaBH3CN, MeOH/EtOH/ACN, RT | Moderate | Simple, mild conditions |

| Epoxide Intermediate Route | 4-hydroxyquinoline derivatives | Sharpless dihydroxylation, epoxidation, amine ring-opening | 14–47 | Stereoselective, multi-step |

| From Methyl 4-bromophenylacetate | Methyl 4-bromophenylacetate | NMP at 200 °C; Na triethylborohydride, THF, 0-20 °C | Moderate | Multi-step, requires high temp |

Research Findings and Practical Notes

- The reductive amination method offers a straightforward synthesis with commercially available reagents and solvents, suitable for scale-up.

- The epoxide intermediate route allows access to enantiomerically enriched products, important for chiral drug development.

- Reaction conditions such as solvent choice and temperature are crucial for optimizing yield and purity.

- Safety precautions are necessary when handling reagents like sodium cyanoborohydride and during high-temperature steps due to potential hazards.

Q & A

Q. Notes on Data Contradictions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.